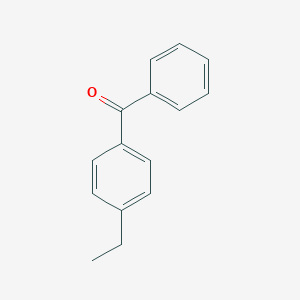

4-Ethylbenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUPTKULISHEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171268 | |

| Record name | 4-Ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18220-90-1 | |

| Record name | 4-Ethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18220-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018220901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethylbenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PJ45A2ULA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Ethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethylbenzophenone, a diaryl ketone with applications in photochemistry and organic synthesis. This document details the compound's structural and physicochemical characteristics, provides established experimental protocols for their determination, and includes a thorough analysis of its spectroscopic data. A key feature of this guide is the inclusion of detailed methodologies and a visualization of its role as a Type II photoinitiator, making it a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound, with the IUPAC name (4-ethylphenyl)(phenyl)methanone, is an aromatic ketone. Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O | --INVALID-LINK-- |

| Molecular Weight | 210.27 g/mol | --INVALID-LINK-- |

| Appearance | Off-white crystalline powder | Alfa Aesar MSDS |

| Boiling Point | 150 °C at 0.5 mmHg | ChemicalBook |

| Density | 1.0232 g/cm³ (rough estimate) | ChemicalBook |

| Refractive Index | 1.5935 | ChemicalBook |

| Flash Point | >110 °C | ChemicalBook |

| Water Solubility | Insoluble | ChemicalBook |

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons and the ethyl group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and ethyl group carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption band for the carbonyl (C=O) group, and bands for aromatic C-H and C=C bonds. |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation patterns. |

Note: Specific peak data is detailed in the Spectroscopic Analysis section.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and spectroscopic properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting range.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Determination of Boiling Point

For liquid compounds or solids that can be melted without decomposition, the boiling point is a key physical constant.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil (for Thiele tube)

Procedure (Thiele Tube Method):

-

A small amount of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer and placed in a Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis Protocols

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

IR spectroscopy is used to identify the functional groups present in a molecule.

Procedure (Attenuated Total Reflectance - ATR-FTIR):

-

A background spectrum of the clean ATR crystal is recorded.

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal, ensuring good contact.

-

The sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Procedure (Gas Chromatography-Mass Spectrometry - GC-MS):

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

The solution is injected into the gas chromatograph, where the compound is vaporized and separated from any impurities.

-

The separated compound then enters the mass spectrometer.

-

In the ion source (typically using electron ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Data Analysis

Note: As specific, publicly available, high-resolution spectral data for this compound is limited, the following analysis is based on expected chemical shifts and fragmentation patterns for a molecule of this structure, supplemented by data for closely related compounds.

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound is expected to show signals in the aromatic and aliphatic regions.

-

Aromatic Protons: Multiple signals between δ 7.2 and 7.8 ppm, corresponding to the protons on the two phenyl rings. The protons on the ethyl-substituted ring will show a distinct splitting pattern due to their substitution.

-

Ethyl Group Protons:

-

A quartet around δ 2.7 ppm, corresponding to the methylene protons (-CH₂-), split by the adjacent methyl protons.

-

A triplet around δ 1.2 ppm, corresponding to the methyl protons (-CH₃), split by the adjacent methylene protons.

-

¹³C NMR Spectrum Analysis

The carbon NMR spectrum will provide information on the different carbon environments.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 196 ppm.

-

Aromatic Carbons: Several signals between δ 128 and 145 ppm. The carbon attached to the ethyl group and the carbon ipso to the carbonyl group will have distinct chemical shifts.

-

Ethyl Group Carbons:

-

A signal for the methylene carbon (-CH₂-) around δ 29 ppm.

-

A signal for the methyl carbon (-CH₃) around δ 15 ppm.

-

Infrared (IR) Spectrum Analysis

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch: A strong, sharp absorption band around 1660 cm⁻¹, characteristic of an aromatic ketone.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

-

C=C Aromatic Ring Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region.

Mass Spectrum Analysis

The mass spectrum will show the molecular ion peak and various fragment ions.

-

Molecular Ion (M⁺): A peak at m/z = 210, corresponding to the molecular weight of this compound.

-

Key Fragment Ions:

-

m/z = 181: Loss of an ethyl group (-CH₂CH₃, 29 Da).

-

m/z = 105: Formation of the benzoyl cation ([C₆H₅CO]⁺).

-

m/z = 77: Formation of the phenyl cation ([C₆H₅]⁺).

-

Role as a Type II Photoinitiator

This compound, like other benzophenone derivatives, can function as a Type II photoinitiator in photopolymerization reactions. This process involves the absorption of UV light and subsequent interaction with a co-initiator (synergist), typically a tertiary amine, to generate free radicals that initiate polymerization.

Mechanism of Photoinitiation

Caption: Type II Photoinitiation Mechanism of this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a skin irritant and is toxic to aquatic life with long-lasting effects. --INVALID-LINK-- For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with experimental protocols for their determination and an analysis of its spectroscopic characteristics. The visualization of its role as a Type II photoinitiator further enhances its utility for researchers and professionals in the field. This comprehensive resource is intended to support the effective and safe use of this compound in various scientific and industrial applications.

An In-depth Technical Guide to the Synthesis of 4-Ethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-ethylbenzophenone, a key intermediate in various chemical industries. This document details the core synthetic methodologies, including the widely utilized Friedel-Crafts acylation and explores alternative synthetic routes. Each section provides in-depth mechanistic details, experimental protocols, and quantitative data to facilitate practical application and further research.

Friedel-Crafts Acylation of Ethylbenzene with Benzoyl Chloride

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism, which can be broken down into three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the benzoyl chloride by coordinating with the chlorine atom, leading to the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.

-

Electrophilic Attack: The π-electron system of the ethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.

-

Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex formed in the initial step, removes a proton from the carbon atom bonded to the new acyl group. This step restores the aromaticity of the ring, yielding the final this compound product and regenerating the aluminum chloride catalyst.

The ethyl group on the benzene ring is an ortho-, para-directing activator. Due to steric hindrance from the ethyl group, the para-substituted product, this compound, is the major isomer formed. However, smaller amounts of the ortho and meta isomers are also typically produced.[1]

Quantitative Data

The yield and isomer distribution of the Friedel-Crafts acylation are influenced by various factors, including the catalyst, solvent, temperature, and reaction time. The following table summarizes representative data from the literature.

| Aromatic Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield of 4-isomer (%) | Isomer Distribution (o:m:p) | Reference |

| Ethylbenzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 0.5 | 60 | 2:7:78 | [1] |

| Toluene | p-Toluoyl Chloride | AlCl₃ | Not specified | Not specified | Not specified | 43.7 | Not specified | [2] |

| Benzene | Benzoyl Chloride | FeCl₃ | Ionic Liquid | 80 | 0.25 | 89 (unsubstituted) | Not applicable | [3] |

| Anisole | Benzoyl Chloride | Cu(OTf)₂ | Ionic Liquid | 80 | 1 | 96 (4-methoxy) | 4:96 (o:p) | [2] |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation.[1]

Materials:

-

Ethylbenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and dichloromethane. Cool the flask in an ice-water bath.

-

Addition of Reactants: Charge the dropping funnel with a solution of benzoyl chloride (1.0 equivalent) in dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. After the addition is complete, add a solution of ethylbenzene (1.0 equivalent) in dichloromethane dropwise over 15-20 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition of ethylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Alternative Synthesis Pathways

While Friedel-Crafts acylation is the dominant method, other synthetic strategies can be employed to produce this compound. These routes may be advantageous in specific contexts, such as avoiding the use of stoichiometric Lewis acids or accessing different substitution patterns.

Gattermann-Koch Reaction Followed by Oxidation and Grignard Reaction

This multi-step pathway offers an alternative to the direct acylation of ethylbenzene.

-

Gattermann-Koch Formylation: Ethylbenzene can be formylated to produce 4-ethylbenzaldehyde using a mixture of carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl).[4]

-

Oxidation to Carboxylic Acid: The resulting 4-ethylbenzaldehyde is then oxidized to 4-ethylbenzoic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid.

-

Conversion to this compound: The 4-ethylbenzoic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-ethylbenzoyl chloride can then undergo a Friedel-Crafts acylation with benzene to yield this compound. Alternatively, 4-ethylbenzoic acid can be reacted with a phenyl Grignard reagent (phenylmagnesium bromide) to form the desired product.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction provides a powerful method for forming carbon-carbon bonds and can be adapted for the synthesis of this compound. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide.

A plausible route would involve the coupling of 4-ethylphenylboronic acid with benzoyl chloride.

Experimental Protocol (General):

-

Reaction Setup: In a reaction flask, combine 4-ethylphenylboronic acid (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by TLC or GC.

-

Work-up and Purification: After the reaction is complete, cool the mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and remove the solvent. Purify the crude product by column chromatography.

Oxidation of 4-Ethyldiphenylmethane

Another potential route is the oxidation of 4-ethyldiphenylmethane.

-

Synthesis of 4-Ethyldiphenylmethane: This precursor can be synthesized via a Friedel-Crafts alkylation of benzene with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst.

-

Oxidation: The benzylic methylene bridge of 4-ethyldiphenylmethane can be oxidized to a carbonyl group using various oxidizing agents, such as potassium permanganate, chromium trioxide, or catalytic oxidation with air or a peroxide in the presence of a suitable metal catalyst.[5][6][7]

Conclusion

The synthesis of this compound is predominantly achieved through the robust and well-established Friedel-Crafts acylation of ethylbenzene with benzoyl chloride. This method offers a direct and efficient route to the desired product, with the para-isomer being the major product due to the directing effect of the ethyl group. However, the formation of isomeric byproducts necessitates careful purification.

Alternative multi-step pathways, including those starting with the Gattermann-Koch formylation of ethylbenzene or employing a Suzuki-Miyaura cross-coupling, provide valuable alternatives, particularly in research settings where milder conditions or different starting materials are preferred. The oxidation of 4-ethyldiphenylmethane also presents a viable, though less direct, synthetic strategy.

The choice of the optimal synthesis pathway will depend on factors such as the desired scale of production, purity requirements, cost and availability of starting materials, and environmental considerations. This guide provides the foundational knowledge and experimental frameworks to enable researchers and professionals to make informed decisions in the synthesis of this compound.

References

- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 2. Experimental Chemistry II [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Ethylbenzophenone: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylbenzophenone, a substituted aromatic ketone with significant applications in organic synthesis and materials science. This document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and characterization. Furthermore, it explores its role as a versatile building block in the development of novel chemical entities and its applications as a photoinitiator, with a focus on its relevance to the pharmaceutical and drug development sectors.

Molecular Structure and IUPAC Nomenclature

This compound is a diarylketone characterized by a benzoyl group attached to a phenyl ring which is substituted with an ethyl group at the para position.

IUPAC Name: (4-ethylphenyl)(phenyl)methanone[1]

Synonyms: p-Ethylbenzophenone, 4-Ethylphenyl phenyl ketone

The molecular structure of this compound is depicted in Figure 1.

Figure 1. 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its identification, purification, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| CAS Number | 18220-90-1 | [1] |

| Appearance | White to off-white crystalline solid | |

| Boiling Point | 348 °C | |

| Density | 1.069 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and diethyl ether. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹³C NMR (CDCl₃) | Carbonyl (C=O): ~196 ppm; Quaternary carbons: ~144 ppm, ~138 ppm, ~135 ppm; Aromatic CH: ~132-128 ppm; Ethyl CH₂: ~29 ppm; Ethyl CH₃: ~15 ppm.[2][3] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 182; Key Fragments: m/z 105 (benzoyl cation), m/z 77 (phenyl cation), m/z 119 (ethylbenzoyl cation).[4][5] |

| Infrared (IR) Spectroscopy | C=O stretch: ~1660 cm⁻¹; Aromatic C-H stretch: ~3060 cm⁻¹; Aliphatic C-H stretch: ~2970 cm⁻¹. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme:

C₂H₅-C₆H₅ + C₆H₅COCl --(AlCl₃)--> (4-C₂H₅-C₆H₄)(C₆H₅)CO + HCl

Experimental Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas. The apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) in the reaction flask and cooled in an ice bath.

-

Addition of Reactants: Ethylbenzene (1.0 equivalent) is added to the stirred suspension. Benzoyl chloride (1.0 equivalent) is then added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Optimization of Yield:

The yield of the Friedel-Crafts acylation can be influenced by several factors including reaction time, temperature, and the ratio of reactants and catalyst. Bayesian optimization has been shown to be an effective tool for optimizing reaction conditions to achieve higher yields in complex chemical syntheses.[6][7]

¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 20-50 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumental Parameters: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard proton-decoupled pulse program is used. Key parameters include a spectral width of 0-220 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 2-5 seconds.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 77.16 ppm).

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions: Inject 1 µL of the sample solution into a GC equipped with a capillary column (e.g., HP-5MS). A typical temperature program starts at 100 °C, holds for 2 minutes, then ramps to 280 °C at a rate of 10 °C/min, and holds for 5 minutes. The injector and transfer line temperatures are typically set to 250 °C and 280 °C, respectively.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired over a mass range of m/z 40-400.

-

Data Analysis: The resulting chromatogram will show the retention time of this compound, and the mass spectrum will display its molecular ion peak and characteristic fragmentation pattern.

Applications in Drug Development and Research

Benzophenones are a class of compounds with diverse applications in the pharmaceutical industry, primarily as photoinitiators and as versatile chemical building blocks for the synthesis of more complex molecules.[1]

Benzophenone and its derivatives are widely used as Type II photoinitiators in UV-curing applications.[8][9][10] Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. This excited state can then abstract a hydrogen atom from a suitable donor molecule (e.g., an amine or a thiol) to generate free radicals, which in turn initiate polymerization. This property is particularly valuable in the fabrication of polymer-based drug delivery systems, hydrogels for tissue engineering, and in 3D printing of medical devices.[11] The use of polymeric photoinitiators containing benzophenone moieties can reduce the migration of small molecule initiators, which is a critical consideration for biomedical applications.

The benzophenone scaffold is present in a number of biologically active compounds and serves as a key intermediate in the synthesis of various pharmaceuticals. While there are no major drugs directly synthesized from this compound, its structural motif is of interest in medicinal chemistry. For example, derivatives of 4-hydroxybenzophenone are precursors to poly(arylene ether ketones) and have been utilized in the synthesis of compounds with potential therapeutic activities.[12][13][14] The reactivity of the carbonyl group and the potential for further functionalization of the aromatic rings make this compound a valuable starting material for the generation of compound libraries for high-throughput screening.

Signaling Pathways and Future Research Directions

While direct modulation of specific signaling pathways by this compound has not been extensively reported, many structurally related phenolic compounds and other phytochemicals are known to interact with key cellular signaling cascades, such as the NF-κB and MAPK pathways.[15][16][17][18][19] These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

The benzophenone scaffold offers a template for the design of novel kinase inhibitors. A general workflow for screening such compounds is presented below. Given its structural features, this compound and its derivatives represent an interesting area for future investigation into their potential to modulate these and other signaling pathways, which could lead to the discovery of new therapeutic agents.

Visualizations

Caption: General Workflow for Synthesis and Characterization of this compound.

Caption: Mechanism of Photoinitiation by Benzophenone Derivatives.

Caption: Workflow for Screening Benzophenone Derivatives as Kinase Inhibitors.

References

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cshifts [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 7. Bayesian reaction optimization as a tool for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Novel polymeric photoinitiators with side-chain benzophenone: Facile synthesis and photopolymerization properties witho… [ouci.dntb.gov.ua]

- 12. data.epo.org [data.epo.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. AU733422B2 - Methods for the preparation of benzophenone derivatives - Google Patents [patents.google.com]

- 15. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 16. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of the NF- κ B and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Eupatilin Inhibits Reactive Oxygen Species Generation via Akt/NF-κB/MAPK Signaling Pathways in Particulate Matter-Exposed Human Bronchial Epithelial Cells [mdpi.com]

- 19. scienceopen.com [scienceopen.com]

In-Depth Technical Guide to 4-Ethylbenzophenone

CAS Registry Number: 18220-90-1

This technical guide provides a comprehensive overview of 4-Ethylbenzophenone, a substituted aromatic ketone. The information presented is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the compound's chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its role as a photoinitiator.

Chemical and Physical Properties

This compound, with the IUPAC name (4-ethylphenyl)(phenyl)methanone, is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 18220-90-1 | [1][2] |

| Molecular Formula | C₁₅H₁₄O | [1][2] |

| Molecular Weight | 210.27 g/mol | [2] |

| Boiling Point | 150 °C at 0.5 mmHg | |

| Flash Point | >110 °C | |

| Water Solubility | Insoluble |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Ethylbenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

-

Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of benzoyl chloride (1.0 equivalent) in dichloromethane to the stirred suspension. Following this, add ethylbenzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully quench the reaction by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by column chromatography or recrystallization.

A study reporting this synthesis noted a yield of approximately 60% for the target this compound. The primary impurities identified were the ortho (2%) and meta (7%) isomers of ethylbenzophenone, as well as diethylbenzophenone (13%).

Spectroscopic Data and Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a typical ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃), characteristic peaks for the ethyl group are observed as a triplet around 1.3 ppm (for the -CH₃) and a quartet around 2.7 ppm (for the -CH₂-). The aromatic protons appear as a complex multiplet in the region of 7.2 to 7.8 ppm.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically obtained as a KBr pellet, displays characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) group stretch is observed around 1655 cm⁻¹. Aromatic C-H stretching vibrations are seen around 3030 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears around 2900 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 210. The fragmentation pattern is characteristic of aromatic ketones, with major fragments corresponding to the loss of the ethyl group and the benzoyl cation.

Applications in Photochemistry

This compound, like other benzophenone derivatives, can function as a photoinitiator in UV-curable formulations such as inks, coatings, and adhesives. It is classified as a Type II photoinitiator.

Mechanism of Photoinitiation

The process of photoinitiation by this compound involves a bimolecular reaction with a co-initiator, typically a hydrogen-donating species like a tertiary amine.

-

UV Absorption: Upon exposure to UV radiation, the this compound molecule absorbs a photon, promoting it from its ground state to an excited singlet state.

-

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.

-

Hydrogen Abstraction: The triplet-state this compound abstracts a hydrogen atom from the co-initiator.

-

Radical Generation: This hydrogen abstraction event produces two radicals: a ketyl radical derived from the benzophenone and a radical from the co-initiator. The latter is typically the species that initiates the polymerization of monomers.

Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Photoinitiation Mechanism

Caption: Mechanism of Type II photoinitiation involving this compound.

Toxicological and Environmental Considerations

Benzophenone and its derivatives are under scrutiny for their potential environmental and health impacts. Some benzophenones are known endocrine disruptors. While specific data for this compound is limited, the class of compounds is known to be persistent in the environment and can accumulate in aquatic organisms. Further research is needed to fully characterize the toxicological profile of this compound.

References

photophysical and photochemical properties of 4-Ethylbenzophenone

An in-depth analysis of the reveals its significance as a Type II photoinitiator in various industrial applications, particularly in UV curing processes for inks, coatings, and adhesives.[1][2] As a derivative of benzophenone, its behavior upon light absorption is governed by well-established principles of aromatic ketone photochemistry, characterized by highly efficient intersystem crossing to a reactive triplet state.

This technical guide provides a comprehensive overview of these properties. Due to the limited availability of specific quantitative data for 4-Ethylbenzophenone in scientific literature, this document utilizes data from its parent compound, benzophenone, as a close and representative proxy to elucidate the fundamental principles. This approach is scientifically grounded, as the core photophysical and photochemical character is largely determined by the benzophenone chromophore, with the ethyl substituent providing minor perturbations.

The guide details the molecule's absorption and emission characteristics, the critical role of its triplet excited state, and its primary photochemical reaction pathway—intermolecular hydrogen abstraction. Furthermore, it furnishes detailed experimental protocols for the characterization of these properties and includes diagrammatic representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug and materials development.

Photophysical Properties

The photophysical behavior of this compound is dictated by the electronic transitions within the benzophenone moiety. Upon absorbing a photon of appropriate energy, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). This is followed by a series of relaxation processes that are fundamental to its function.

Absorption and Emission: Like most benzophenone derivatives, the UV absorption spectrum of this compound is expected to show two characteristic bands: a very strong absorption band around 250 nm attributed to a π→π* transition within the aromatic rings, and a much weaker band between 330-360 nm corresponding to the n→π* transition of the carbonyl group.[3][4] The latter transition is crucial as it leads to the formation of the reactive excited state.

Following excitation, fluorescence (emission from the S₁ state) is generally negligible for benzophenones at room temperature. This is because the rate of intersystem crossing (ISC) to the triplet manifold is exceptionally fast, occurring on the picosecond timescale, and highly efficient, with a quantum yield approaching unity.[5][6] The dominant emissive process is phosphorescence, a slow emission from the triplet state (T₁) back to the ground state (S₀), which is typically only observed at low temperatures (e.g., 77 K) in a rigid matrix.[5][7]

Intersystem Crossing and the Triplet State: The defining photophysical characteristic of benzophenones is the near-quantitative efficiency of intersystem crossing from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).[5][6] This process is highly favored, making the triplet state the principal species responsible for the molecule's subsequent photochemical reactivity. The triplet state has a relatively long lifetime, ranging from nanoseconds to microseconds in solution, which allows it to engage in bimolecular reactions.[8][9] It can be directly observed and characterized using techniques like transient absorption spectroscopy, where it exhibits a strong, broad absorption maximum around 530 nm.[5][10]

Summary of Photophysical Data (Based on Benzophenone Proxy)

| Property | Symbol | Value / Range | Solvent / Conditions |

| Absorption Maxima | λabs (π→π) | ~250 nm | Ethanol, Cyclohexane[4] |

| λabs (n→π) | ~340 - 350 nm | Ethanol, Cyclohexane[4][11] | |

| Intersystem Crossing | ΦISC | ~1.0 | Various Solvents[5][6] |

| Fluorescence Quantum Yield | Φf | < 0.01 | Room Temperature |

| Phosphorescence Maximum | λp | ~450 nm | 77 K in Ethanol/Methanol[5] |

| Triplet-Triplet Absorption | λT-T | ~530 nm | Various Solvents[5] |

| Triplet State Lifetime | τT | µs range | Varies with solvent and quenchers[8][9] |

Note: The data presented is for the parent compound, benzophenone, serving as a close proxy for this compound.

Photochemical Properties

The photochemical reactivity of this compound is almost exclusively derived from its triplet excited state (T₁). Its primary application as a Type II photoinitiator relies on a bimolecular hydrogen abstraction reaction.

Type II Photoinitiation Mechanism: As a Type II photoinitiator, this compound requires a co-initiator, which is typically a molecule with an easily abstractable hydrogen atom, such as a tertiary amine (e.g., ethyl-4-dimethylaminobenzoate) or an alcohol.[1][12] The process unfolds in several steps:

-

Excitation & ISC: The this compound molecule absorbs a UV photon and, via rapid intersystem crossing, forms the triplet state (³EBP*).

-

Hydrogen Abstraction: The electrophilic oxygen atom of the triplet-state carbonyl group abstracts a hydrogen atom from the co-initiator (e.g., an amine).

-

Radical Generation: This reaction produces two radicals: a ketyl radical derived from the this compound and an amine-derived radical.

-

Polymerization Initiation: The amine radical is typically the more reactive species and proceeds to initiate the polymerization of monomers (like acrylates) in the formulation, leading to the formation of a cured polymer network.[1] The ketyl radical is less reactive and may participate in termination reactions.[8]

This mechanism is fundamental to the UV curing industry, enabling the rapid, on-demand hardening of inks and coatings.

Visualizations of Core Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. edinst.com [edinst.com]

- 6. researchgate.net [researchgate.net]

- 7. edinst.com [edinst.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 11. Benzophenone [webbook.nist.gov]

- 12. collectionscanada.gc.ca [collectionscanada.gc.ca]

Technical Guide: Determination of 4-Ethylbenzophenone Solubility in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylbenzophenone is an aromatic ketone utilized in various chemical syntheses, including as a photoinitiator in polymer chemistry and in the preparation of catalysts.[1] Understanding its solubility in common organic solvents is critical for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products. The principle of "like dissolves like" suggests that this compound, a moderately polar molecule due to its carbonyl group but also possessing significant nonpolar character from its two phenyl rings, will exhibit varying degrees of solubility in different organic solvents.[2][3][4][5] Aldehydes and ketones are generally soluble in most common organic solvents.[2]

This technical guide provides a comprehensive experimental protocol for the quantitative determination of this compound solubility. While specific quantitative data is not widely published, this document outlines the methodology to generate such data reliably and reproducibly. It includes a detailed experimental workflow, a structured table for data presentation, and a discussion of the underlying thermodynamic principles.

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar carbonyl group and large nonpolar aromatic regions, governs its solubility.

-

Polar Solvents (e.g., Methanol, Ethanol): Lower alcohols are polar and capable of hydrogen bonding. While this compound's carbonyl oxygen can act as a hydrogen bond acceptor, its large nonpolar structure will likely limit its solubility in these solvents compared to smaller ketones.[3][5][6]

-

Dipolar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments but do not donate hydrogen bonds. Given the dipole-dipole interactions possible with the carbonyl group of this compound, moderate to good solubility is expected in these solvents.[2] Acetone, in particular, is an excellent solvent for many organic compounds.[3][6]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The two aromatic rings and the ethyl group contribute significant nonpolar character. Therefore, this compound is expected to be soluble in nonpolar aromatic solvents like toluene due to favorable van der Waals interactions. Solubility in nonpolar aliphatic solvents like hexane may be more limited.

Quantitative Data Presentation

For accurate and comparative analysis, all experimentally determined solubility data should be recorded in a standardized format. The following table provides a template for recording the equilibrium solubility of this compound at atmospheric pressure.

| Solvent | Temperature (°C) | Molarity (mol/L) | Solubility ( g/100 mL) | Method of Analysis | Observations |

| Methanol | 25 | HPLC | |||

| Ethanol | 25 | HPLC | |||

| Acetone | 25 | HPLC | |||

| Ethyl Acetate | 25 | HPLC | |||

| Dichloromethane | 25 | HPLC | |||

| Toluene | 25 | HPLC | |||

| Hexane | 25 | HPLC | |||

| User-defined |

Experimental Protocol: Thermodynamic Solubility Determination

This section details the analytical method for determining the equilibrium (thermodynamic) solubility of this compound. This method involves creating a saturated solution and measuring the concentration of the dissolved solid after equilibrium has been reached.[7]

4.1 Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.45 µm or finer, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

4.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An excess is critical to ensure that a solid phase remains at equilibrium.

-

Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.[8]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the system has reached a steady state.[9] The rate of equilibration depends on factors like solvent volume and the surface area of the solid.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.[9]

-

-

Sample Analysis (HPLC Method):

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent being tested.[9] Generate a calibration curve by injecting these standards into the HPLC and plotting the peak area against concentration.

-

Quantification: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Using the peak area from the sample chromatogram and the calibration curve, determine the concentration of this compound in the diluted sample.[9]

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in the desired units, such as molarity (mol/L) or grams per 100 mL ( g/100 mL).

-

4.3 Verification of Equilibrium

To confirm that thermodynamic equilibrium has been achieved, it is good practice to compare the X-ray powder diffraction (XRPD) pattern of the solid material recovered after the experiment with that of the initial substance. The patterns should be identical, indicating no phase or polymorphic transformation occurred during the process.[7]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining thermodynamic solubility.

References

- 1. This compound | 18220-90-1 | Benchchem [benchchem.com]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. saltise.ca [saltise.ca]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to 4-Ethylbenzophenone: From Synthesis to Potential Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the historical and recent literature on 4-Ethylbenzophenone (4-EBP). It covers the fundamental chemical and physical properties, detailed synthetic protocols, and spectroscopic characterization of this diarylketone. Furthermore, this document explores its primary application as a Type II photoinitiator and delves into the broader biological activities of the benzophenone scaffold, suggesting potential, though not yet fully elucidated, relevance for 4-EBP in medicinal chemistry and drug development. Toxicological aspects of related compounds are also discussed to provide a complete safety profile. All quantitative data is presented in structured tables, and key experimental and mechanistic pathways are visualized using diagrams in the DOT language.

Introduction

This compound, a derivative of benzophenone, is an aromatic ketone that has garnered interest in various chemical fields. Structurally characterized by a benzoyl group attached to a p-ethylated benzene ring, its primary utility lies in its photochemical properties, which make it an effective photoinitiator for polymerization reactions.[1] The benzophenone scaffold itself is a recurring motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide aims to consolidate the existing knowledge on this compound, providing a detailed resource for researchers in organic synthesis, materials science, and medicinal chemistry.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (4-ethylphenyl)(phenyl)methanone | [4] |

| CAS Number | 18220-90-1 | [4] |

| Molecular Formula | C₁₅H₁₄O | [4] |

| Molecular Weight | 210.27 g/mol | [4] |

| Boiling Point | 150 °C at 0.5 mmHg | [5] |

| Density | 1.0232 g/cm³ (estimate) | [5] |

| Refractive Index | 1.5935 | [5] |

| Water Solubility | Insoluble | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Ethylbenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap) is charged with anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice-water bath.

-

Addition of Reactants: A solution of benzoyl chloride in dichloromethane is added dropwise to the stirred suspension of aluminum chloride. Subsequently, ethylbenzene is added dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cautiously poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield pure this compound.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Observed Features |

| ¹H NMR | Aromatic protons in the range of 7.2-7.8 ppm. Quartet and triplet signals corresponding to the ethyl group protons. |

| ¹³C NMR | Carbonyl carbon signal around 196 ppm. Aromatic carbon signals in the range of 128-143 ppm. Signals for the ethyl group carbons. |

| IR (Infrared) | Strong absorption band for the carbonyl (C=O) stretching around 1660 cm⁻¹. C-H stretching of aromatic and aliphatic groups. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 210. Characteristic fragment ions corresponding to the loss of the ethyl group and the benzoyl cation.[4] |

Applications of this compound

Photoinitiator in Polymer Chemistry

This compound is primarily used as a Type II photoinitiator in UV-curable coatings, inks, and adhesives.[1] Upon absorption of UV radiation, it undergoes intersystem crossing to an excited triplet state. This excited state then abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate free radicals that initiate polymerization.

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not a marketed drug, the benzophenone scaffold is a key structural motif in many pharmacologically active compounds.[2] Derivatives of benzophenone have been reported to possess a wide array of biological activities.

Biological Activities of Benzophenone Derivatives

-

Anticancer: Certain benzophenone derivatives have shown potent inhibitory activity against various cancer cell lines, such as HL-60 (promyelocytic leukemia), A-549 (lung cancer), SMMC-7721 (hepatocarcinoma), and SW480 (colon cancer).[3]

-

Anti-inflammatory: Some benzophenone analogs exhibit anti-inflammatory properties.[6]

-

Antimicrobial and Antiviral: The benzophenone core has been incorporated into molecules with antibacterial, antifungal, and antiviral activities.[2]

-

Antileishmanial: Ethers of 4-hydroxybenzophenone have demonstrated significant activity against Leishmania major.[7]

Given the diverse bioactivities of its structural class, this compound serves as a valuable starting material or fragment for the synthesis of novel therapeutic agents. The ethyl group can be further functionalized or can influence the pharmacokinetic properties of a potential drug candidate.

Potential Signaling Pathways

Direct evidence for a specific signaling pathway modulated by this compound is not yet available in the literature. However, based on studies of other bioactive benzophenone derivatives, a hypothetical mechanism of action in cancer cells could involve the modulation of key signaling proteins. One study on a potent anticancer benzophenone derivative identified several potential target hub genes, including AKT1, CASP3, ESR1, and STAT3, which are central nodes in major cancer-related signaling pathways.[8]

Disclaimer: This diagram represents a hypothetical model based on the activities of related benzophenone compounds and does not depict a confirmed mechanism for this compound itself.

Toxicology and Safety

This compound is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[4] While specific in-depth toxicological studies on this compound are limited, research on the closely related 4-methylbenzophenone has indicated potential for hepatotoxicity and nephrotoxicity in animal models following repeated oral exposure. These studies showed elevated liver enzymes, lipid dysregulation, and histopathological changes in the liver and kidneys. Therefore, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Conclusion

This compound is a well-characterized compound with established utility as a photoinitiator. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. While its direct role in drug development is not yet defined, the prevalence of the benzophenone scaffold in a multitude of biologically active molecules makes this compound and its derivatives interesting subjects for future research in medicinal chemistry. Further investigation into its biological effects and potential molecular targets is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource to aid in these future endeavors.

References

- 1. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H14O | CID 28968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 18220-90-1 [amp.chemicalbook.com]

- 6. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Research Applications of 4-Ethylbenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ethylbenzophenone, a derivative of the versatile benzophenone scaffold, and its analogues have garnered significant attention across diverse scientific disciplines. Their unique photochemical and pharmacological properties have positioned them as valuable compounds in photochemistry, polymer science, and medicinal chemistry. In photochemistry, they are recognized for their role as Type II photoinitiators, crucial for initiating polymerization processes through hydrogen abstraction. In the realm of pharmacology, these derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the current research applications of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in these fields.

Photochemical Applications: Photoinitiators for Polymerization

Benzophenone and its derivatives, including this compound, are classic Type II photoinitiators. Upon absorption of UV light, they transition to an excited triplet state and initiate polymerization by abstracting a hydrogen atom from a synergist molecule (e.g., an amine), which in turn generates a free radical that starts the polymerization chain reaction. The efficiency of this process is influenced by the photophysical properties of the benzophenone derivative.

Quantitative Photophysical and Photopolymerization Data

The photoinitiation efficiency of this compound derivatives is dependent on their molar extinction coefficient, triplet state energy, and quantum yield. The substitution pattern on the aromatic rings plays a crucial role in tuning these properties.

| Derivative | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) | Triplet Quantum Yield (ΦT) | Polymerization Rate (Rp) (%·s⁻¹) | Final Monomer Conversion (%) | Reference |

| Benzophenone (BP) | ~200 at 345 nm | 0.9-1.0 (in non-polar solvents) | Varies with monomer and co-initiator | Varies | [1] |

| 4-Hydroxybenzophenone | Data not readily available in comparative format | - | - | - | |

| 4,4′-bis(N,N-diethylamino)benzophenone | High | - | Efficient for thick sections | - | |

| Substituted Benzophenones | Lifetimes of higher triplet excited states (τTn) range from 110-450 ps depending on substituents.[2] | Quantum yield of triplet energy-transfer quenching of BP(Tn) by CCl4 is 0.0023 ± 0.0002.[2] | - | - | [2] |

Experimental Protocol: Photopolymerization of Acrylic Monomers

This protocol outlines a general procedure for the photopolymerization of an acrylate monomer using a this compound derivative as a photoinitiator.

Materials:

-

This compound derivative (Photoinitiator)

-

Amine synergist (e.g., Triethylamine)

-

Acrylate monomer (e.g., Methyl methacrylate)

-

Solvent (if required)

-

UV light source (e.g., 365 nm lamp)

-

Reaction vessel (quartz or borosilicate glass)

Procedure:

-

Prepare a solution of the this compound derivative and the amine synergist in the acrylate monomer. The concentrations should be optimized based on the specific derivative and monomer system.

-

Transfer the solution to the reaction vessel.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Expose the reaction vessel to the UV light source.

-

Monitor the progress of the polymerization over time. This can be done using techniques such as dilatometry to measure the change in volume or Fourier-transform infrared (FTIR) spectroscopy to track the disappearance of the acrylate double bond peak.[3]

-

After the desired conversion is reached, terminate the reaction by turning off the UV source.

-

Isolate and purify the resulting polymer.

Visualization of Photoinitiation Mechanism

Caption: Photoinitiation via hydrogen abstraction by excited this compound.

Pharmacological Applications

Derivatives of this compound have emerged as promising candidates in drug discovery due to their wide range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzophenone derivatives against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways controlling cell proliferation and apoptosis.

The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50).

| Derivative Class / Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Aminobenzophenones | P388 murine leukemia, PC-6 human lung carcinoma | Potent cytotoxic activity | [4] |

| 4-Hydroxybenzophenone Ethers | Leishmania major promastigotes | 1.19 - 82.30 µg/ml | [5] |

| Benzophenone Derivatives | HL-60 | 0.15 - 14.30 | [6] |

| A-549 | 3.92 - 27.86 | [6] | |

| SMMC-7721 | 0.26 - 21.04 | [6] | |

| MDA-MB-231 | 3.77 - 19.02 | [6] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

-

Prepare serial dilutions of the this compound derivative in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[8]

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours.[7][8]

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

-

Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.[9][10]

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

This compound derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway Modulation

References

- 1. benchchem.com [benchchem.com]

- 2. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of the photopolymerization kinetics of methyl methacrylate using novel benzophenone initiators | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay protocol | Abcam [abcam.com]

understanding the NMR and mass spectra of 4-Ethylbenzophenone

An In-depth Technical Guide to the NMR and Mass Spectra of 4-Ethylbenzophenone